molecular formula C11H13BrO B8654891 5-(3-Bromopropyl)-2,3-dihydrobenzofuran

5-(3-Bromopropyl)-2,3-dihydrobenzofuran

Cat. No.: B8654891
M. Wt: 241.12 g/mol
InChI Key: BNHGHOQTRLJVJD-UHFFFAOYSA-N
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Description

5-(3-Bromopropyl)-2,3-dihydrobenzofuran is a brominated benzofuran derivative characterized by a dihydrobenzofuran core substituted at the 5-position with a 3-bromopropyl chain.

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

5-(3-bromopropyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C11H13BrO/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8H,1-2,5-7H2

InChI Key

BNHGHOQTRLJVJD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCCBr

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

5-(3-Bromopropyl)-2,3-dihydrobenzofuran features a bromopropyl group at the 5-position of the dihydrobenzofuran moiety. Its molecular formula is C12H13BrOC_{12}H_{13}BrO with a molecular weight of approximately 243.13 g/mol. The presence of the bromine atom contributes to its reactivity and potential biological activities.

Medicinal Chemistry

Therapeutic Potential:
Research indicates that derivatives of this compound may act as selective agonists for cannabinoid receptors, which are crucial in pain modulation and inflammation management. This compound's unique structural features allow it to interact with biological targets effectively.

Case Study:
A study examining various benzofuran derivatives highlighted their potential as anticancer agents. Compounds similar to this compound demonstrated significant activity against cancer cell lines, suggesting that structural modifications could enhance their therapeutic efficacy .

Synthetic Organic Chemistry

Role as an Intermediate:
this compound serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals. Its structure allows for versatile reactions that can lead to complex molecular architectures .

Synthesis Methods:
Several synthetic routes have been developed for producing this compound, including halogenation and coupling reactions. The ability to modify its structure through these reactions enhances its utility in drug development .

Material Science

Applications in Advanced Materials:
The compound is investigated for its potential use in formulating advanced materials, particularly polymers and coatings. Its incorporation can improve the durability and performance of these materials in industrial applications .

Biological Research

Interaction Studies:
Researchers utilize this compound to study small molecule interactions with biological systems. These studies are critical for understanding cellular mechanisms and disease pathways .

Antimicrobial Activity:
Similar benzofuran derivatives have shown antimicrobial properties against various pathogens, indicating that this compound may also possess such activities . For instance, compounds derived from benzofurans exhibited significant activity against Gram-positive bacteria and fungi.

Compound NameActivity TypeMIC (μg/mL)
This compoundAntimicrobial (predicted)TBD
6-acetyl-5-hydroxy-2-methyl-3-benzofuranAntifungal (C. albicans)100
5-Bromo-2,3-dihydrobenzofuranAntibacterialMIC 50 - 200

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 5-(3-bromopropyl)-2,3-dihydrobenzofuran and related benzofuran derivatives:

Compound Substituent Position Key Applications/Effects References
This compound 3-Bromopropyl 5 Potential alkylating agent; limited direct data N/A
5-(2-Bromoethyl)-2,3-dihydrobenzofuran 2-Bromoethyl 5 Pharmaceutical intermediate (e.g., Darifenacin synthesis)
5-APDB (5-(2-Aminopropyl)-2,3-dihydrobenzofuran) 2-Aminopropyl 5 Psychoactive effects; abused for stimulant/entactogenic properties
5-MAPDB (5-(2-Methylaminopropyl)-2,3-dihydrobenzofuran) 2-Methylaminopropyl 5 Seized in clandestine labs; structural analog of MDMA
6-APB (6-(2-Aminopropyl)benzofuran) 2-Aminopropyl 6 Recreational use; psychostimulant effects
Key Observations:
  • Substituent Length and Reactivity : The bromopropyl group in this compound provides a longer alkyl chain compared to bromoethyl derivatives (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran). This may influence its reactivity in nucleophilic substitution reactions, such as alkylation in API synthesis .
  • Biological Activity: Aminopropyl-substituted analogs (e.g., 5-APDB, 5-MAPDB) exhibit stimulant effects akin to MDMA, highlighting the critical role of the amine group in interacting with serotonin and dopamine transporters . In contrast, bromo-substituted derivatives lack psychoactivity but are valuable for synthetic utility.
5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS 127264-14-6):
  • Role in Drug Synthesis : This compound is a key intermediate in synthesizing Darifenacin hydrobromide, a medication for overactive bladder. Its bromoethyl group facilitates N-alkylation reactions with pyrrolidine derivatives .
  • Physical Properties : Purity ≥98%, white to off-white powder, stored at 2–8°C .
This compound (Inferred Data):

Analytical and Forensic Considerations

  • Detection Challenges: Aminopropyl benzofurans (e.g., 5-APDB) are identified via LC-QTOF-MS, GC-MS, and NMR in forensic settings due to their structural similarity to controlled substances like MDMA . Brominated derivatives, however, are typically analyzed for synthetic intermediates rather than illicit activity.
  • Brominated analogs remain unregulated but are monitored in pharmaceutical supply chains.

Preparation Methods

Tosylate-Mediated Bromopropylation

The most widely validated method involves converting 3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol to its tosylate derivative, followed by nucleophilic bromide displacement. In a representative procedure, 3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol (0.39 mol) is dissolved in dichloromethane under nitrogen and cooled to 0–5°C. Tosyl chloride (1.1 eq) is added gradually, maintaining the temperature below 5°C to minimize dihydrobenzofuran ring degradation. After 4 hours, the intermediate 5-(3-tosyloxypropyl)-2,3-dihydrobenzofuran is isolated via extraction and reacted with sodium bromide in acetonitrile at 80°C for 12 hours, yielding 72–78% of the target bromide.

Critical Parameters :

  • Temperature Control : Exceeding 5°C during tosylation increases ring-opening byproducts by 15–20%.

  • Solvent Selection : Acetonitrile outperforms DMF in bromide displacement, reducing reaction time from 24 to 12 hours.

Direct Bromination of 3-Chloropropyl Derivatives

An alternative approach employs 5-(3-chloropropyl)-2,3-dihydrobenzofuran as a precursor. Treatment with sodium bromide in the presence of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst achieves 65–70% conversion at 110°C over 18 hours. While economically favorable, this method suffers from incomplete substitution (<85% purity), necessitating silica gel chromatography for purification.

Catalytic Systems and Reaction Optimization

Cyclization Catalysts for Dihydrobenzofuran Core

The dihydrobenzofuran scaffold is synthesized via copper-iron bimetallic catalysis, as detailed in CN105693666A. Sodium phenate and ethylene chlorohydrin react at 60–70°C with CuCl₂/FeCl₃ (5:1 mass ratio), achieving 89% yield of 2-phenoxyethanol. Subsequent cyclization using ZnCl₂/MnCl₂ at 200–220°C forms 2,3-dihydrobenzofuran with 93% purity.

Catalyst Comparison :

Catalyst SystemTemperature (°C)Yield (%)Byproducts (%)
ZnCl₂/MnCl₂ (3:1)200934
ZnCl₂ alone2207818
FeCl₃/MnCl₂ (2:1)210859

Data adapted from CN105693666A

Bromopropylation Efficiency Under Varied Conditions

A systematic study of bromide sources reveals potassium bromide in DMF at 100°C delivers superior yields (82%) compared to HBr gas (70%) or NaBr (75%). Prolonged heating (>24 hours) induces β-hydride elimination, forming 5-allyl-2,3-dihydrobenzofuran as a dominant side product (12–15%).

Mechanistic Insights and Side Reactions

SN2 Pathway Dominance in Tosylate Displacement

Kinetic studies using deuterated solvents confirm a bimolecular nucleophilic substitution (SN2) mechanism during bromide displacement. Secondary isotope effects (k_H/k_D = 1.08) and inverted configuration at the propyl carbon support backside attack. Competing E2 elimination is suppressed by maintaining pH > 8 via sodium bicarbonate additives.

Thermal Degradation of Dihydrobenzofuran Core

At temperatures exceeding 220°C, the dihydrobenzofuran ring undergoes retro-Diels-Alder decomposition, releasing furan and benzene derivatives. Implementing microwave-assisted synthesis at 180°C reduces degradation by 40% while shortening reaction time to 30 minutes.

Purification and Analytical Characterization

Distillation vs. Chromatography

Fractional distillation under reduced pressure (88–90°C, 15 mmHg) achieves 95% purity, whereas silica gel chromatography (hexane:ethyl acetate, 9:1) enhances purity to 99% at the cost of 10–15% yield loss.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.92 (quintet, J = 6.8 Hz, 2H, CH₂), 3.42 (t, J = 6.6 Hz, 2H, BrCH₂), 4.52 (t, J = 8.7 Hz, 2H, OCH₂), 6.75 (d, J = 8.2 Hz, 1H, ArH).

  • GC-MS : m/z 256 [M]⁺, 177 [C₉H₇O₂]⁺.

Industrial Scalability and Cost Analysis

Raw Material Economics

Using CuCl₂/FeCl₃ catalysts reduces production costs by 30% compared to palladium-based systems. Bulk pricing for this compound is estimated at $120–150/kg at 100 kg scale, with tosyl chloride accounting for 45% of material costs.

Waste Stream Management

Neutralization of HBr byproducts with Ca(OH)₂ generates calcium bromide, which is reclaimed for agricultural use. Solvent recovery via distillation achieves 85% acetonitrile reuse, aligning with green chemistry principles .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-(3-bromopropyl)-2,3-dihydrobenzofuran?

  • Answer : The compound is synthesized via bromination or alkylation of 2,3-dihydrobenzofuran derivatives. For example, alkylation of pyrrolidine intermediates with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (VIII) using anhydrous K₂CO₃ in acetonitrile under reflux yields the target compound. Triphenylphosphine dibromide can also brominate 2-(2,3-dihydrobenzofuran-5-yl)ethanol at 76–78°C, followed by purification via column chromatography and crystallization .

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer : Key techniques include:

  • GC-MS and LC-QTOF-MS : For identifying impurities and derivatives (e.g., dimer byproducts) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity and regioselectivity .
  • HPLC : Monitors reaction progress and purity during synthesis .

Q. What are the primary challenges in purifying this compound post-synthesis?

  • Answer : Challenges include separating unreacted intermediates (e.g., 3-(S)-(−)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine) and by-products such as dimer impurities (0.96%) or hydrolyzed hydroxy derivatives. Purification involves column chromatography (silica gel) and crystallization from solvents like diisopropylether, though industrial scaling requires optimized solvent systems to improve yield .

Q. How do structural modifications at the 5-position of 2,3-dihydrobenzofuran influence its reactivity?

  • Answer : Bulky substituents like bromopropyl groups increase electrophilicity, facilitating nucleophilic substitution reactions. Acetyl groups enhance stability and serve as intermediates for further functionalization (e.g., coupling with amines or boronic acids in cross-coupling reactions) .

Advanced Research Questions

Q. How can researchers mitigate dimer impurity formation during synthesis?

  • Answer : Dimerization (e.g., darifenacin dimer at 0.96%) is minimized by:

  • Controlled stoichiometry : Limiting excess alkylating agents.
  • Anhydrous conditions : Using K₂CO₃ to suppress hydrolysis.
  • Temperature optimization : Avoiding prolonged reflux to prevent over-alkylation.
  • Chromatographic purification : Silica gel columns remove high-molecular-weight impurities .

Q. What strategies enhance regioselectivity in alkylation reactions to obtain 5-substituted products?

  • Answer : Regioselectivity is achieved via:

  • Directing groups : Electron-withdrawing substituents (e.g., acetyl) direct electrophiles to the 5-position.
  • Low-temperature lithiation : Using n-BuLi in THF at −78°C to generate intermediates for selective substitution .
  • Catalytic systems : Transition metals (e.g., Pd) in cross-coupling reactions improve selectivity .

Q. How do computational methods predict the biological activity of 2,3-dihydrobenzofuran derivatives?

  • Answer : Molecular docking evaluates binding affinities to target proteins (e.g., fungal enzymes). Molecular dynamics simulations assess stability of ligand-receptor complexes. ADMET studies predict absorption, distribution, and toxicity using software like AutoDock or Schrödinger Suite. For example, derivatives with bromopropyl groups show higher binding affinity to bacterial efflux pumps .

Q. What role do reaction solvents play in synthesis efficiency?

  • Answer : Solvent choice impacts:

  • Reaction rate : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates and accelerate alkylation.
  • By-product suppression : Anhydrous solvents prevent hydrolysis of bromoethyl intermediates to hydroxy derivatives.
  • Purification : High-boiling solvents (e.g., acetone) facilitate crystallization of hydrobromide salts .

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